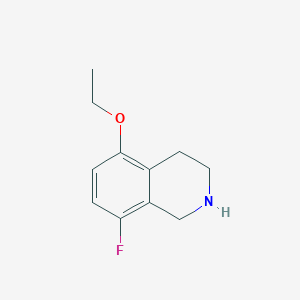
5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant biological and pharmacological properties. This compound, with a molecular weight of 195.23 g/mol, is characterized by the presence of an ethoxy group at the 5th position and a fluorine atom at the 8th position on the tetrahydroisoquinoline scaffold .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the functionalization of the tetrahydroisoquinoline core. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production methods for 1,2,3,4-tetrahydroisoquinoline derivatives often involve catalytic hydrogenation of isoquinoline. This process includes dissolving anhydrous palladium chloride (PdCl₂) and hexachloroplatinic acid (H₂PtCl₆·6H₂O) in deionized water, followed by the addition of a surfactant solution and activated carbon. The mixture is then reduced using sodium borohydride (NaBH₄) and subjected to high-pressure hydrogenation .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like H₂O₂ or TBHP.
Reduction: Can be reduced using agents like sodium borohydride (NaBH₄).
Substitution: Halogenation and alkylation reactions are common, often using reagents like alkyl halides or halogenating agents.
Common Reagents and Conditions:
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄
Substitution: Alkyl halides, halogenating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline scaffold .
Applications De Recherche Scientifique
5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and neurorestorative properties.
Medicine: Investigated for its potential therapeutic effects against neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. The compound may also interact with specific receptors and enzymes involved in neurodegenerative processes .
Comparaison Avec Des Composés Similaires
- 1,2,3,4-Tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
Comparison: Compared to its analogs, 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both an ethoxy group and a fluorine atom, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and selectivity in various chemical reactions, as well as its potential therapeutic effects .
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H14FNO/c1-2-14-11-4-3-10(12)9-7-13-6-5-8(9)11/h3-4,13H,2,5-7H2,1H3 |
Clé InChI |
XMBBDULKPFSCBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2CCNCC2=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)

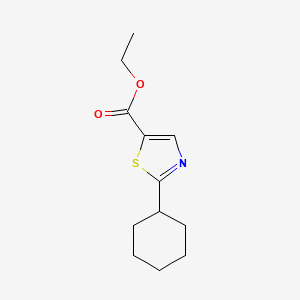

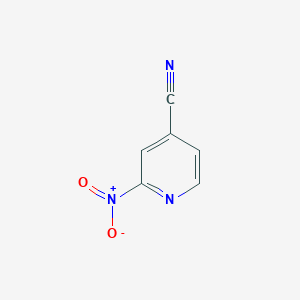
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13146487.png)
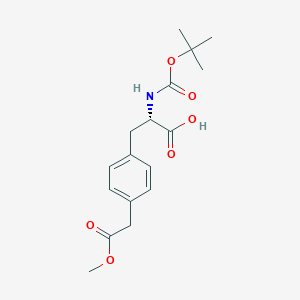

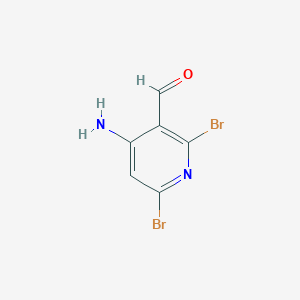
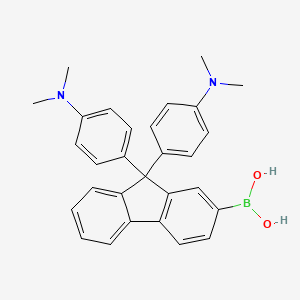


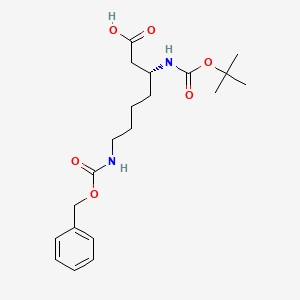
![[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate](/img/structure/B13146560.png)
